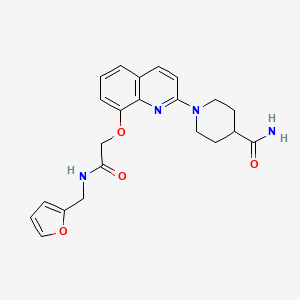

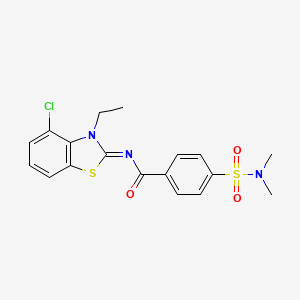

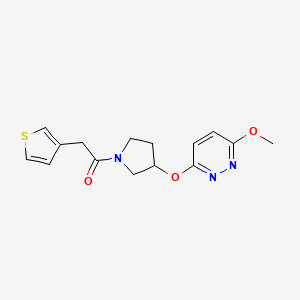

methyl 4-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzoic acid, which is a common structure in many organic compounds. The presence of the methoxy group (OCH3) and the triazole ring suggests that this compound might have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the triazole ring and multiple functional groups. The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the triazole ring and the methoxy group. These groups could potentially participate in a variety of chemical reactions .Scientific Research Applications

Synthesis and Antimicrobial Activities

- Antimicrobial Activities: Novel 1,2,4-triazole derivatives, including those structurally related to methyl 4-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate, have been synthesized and demonstrated good to moderate antimicrobial activities against various test microorganisms (Bektaş et al., 2007).

Crystal Structure Analysis

- Crystal Structure Determination: The crystal structure of methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate has been analyzed, providing insight into its molecular structure and bonding characteristics (Moser et al., 2005).

Preparation and Biological Applications

- Biological Application Potential: The preparation of triazole ester derivatives, which are structurally related to the compound , has been explored, and these derivatives are suggested to have important biological applications due to their variety of properties (Toumani, 2017).

Applications in Cancer Research

- Tubulin Polymerization Inhibition: A compound structurally similar to methyl 4-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate has shown potential as a tubulin polymerization inhibitor and demonstrated promising antiproliferative activity against human cancer cells (Minegishi et al., 2015).

Corrosion Inhibition

- Mild Steel Corrosion Inhibition: Certain triazole derivatives have been studied for their effectiveness in inhibiting corrosion of mild steel in hydrochloric acid medium, indicating potential industrial applications (Bentiss et al., 2009).

Future Directions

Mechanism of Action

Target of Action

The compound belongs to the class of organic compounds known as phenylpyrazoles . These compounds are characterized by a pyrazole ring bound to a phenyl group. Phenylpyrazoles are known to interact with various biological targets, including enzymes, receptors, and ion channels, depending on their specific structures and functional groups.

Mode of Action

The compound contains a 1,2,3-triazole ring, which is a type of heterocycle. Heterocyclic compounds like 1,2,3-triazoles are often involved in binding to biological targets through various interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Without specific information about this compound, it’s difficult to say which biochemical pathways it might affect. Many indole derivatives (which this compound is) have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned, many indole derivatives have been found to possess various biological activities , so it’s possible that this compound could have similar effects.

properties

IUPAC Name |

methyl 4-[[1-(2-methoxyphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c1-12-17(21-22-23(12)15-6-4-5-7-16(15)26-2)18(24)20-14-10-8-13(9-11-14)19(25)27-3/h4-11H,1-3H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQBJBVLWIBDDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dimethoxy-1-methyl-1H,4H-indeno[1,2-c]pyrazole-3-carboxylic acid](/img/structure/B2618344.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2618346.png)

![8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline](/img/structure/B2618353.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2618359.png)

![N-[3-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]-3-oxopropyl]acetamide](/img/structure/B2618360.png)

![8-benzoyl-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2618362.png)